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  • Product: 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid
  • CAS: 219935-32-7

Core Science & Biosynthesis

Foundational

Technical Guide: Pharmacological Profile and Application of 3-(2-Morpholin-4-yl-ethoxy)-benzoic Acid

The following technical guide details the pharmacological profile, chemical utility, and experimental application of 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid . Executive Summary 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, chemical utility, and experimental application of 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid .

Executive Summary

3-(2-Morpholin-4-yl-ethoxy)-benzoic acid (CAS: 219935-32-7) is a specialized pharmacophore building block extensively utilized in medicinal chemistry, particularly in the optimization of kinase inhibitors and GPCR ligands.[1] While not a standalone therapeutic agent, its structural motif—the 3-(2-morpholinoethoxy)phenyl group—is a critical determinant of biological activity in numerous drug candidates.

This guide analyzes its role as a solubility-enhancing scaffold and solvent-front interactor , detailing the mechanisms by which it improves the physicochemical and pharmacokinetic profiles of bioactive molecules.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertyValueClinical Relevance
IUPAC Name 3-(2-morpholin-4-ylethoxy)benzoic acidStandard nomenclature for synthesis.
CAS Number 219935-32-7Unique identifier for regulatory tracking.
Molecular Weight 251.28 g/mol Ideal for fragment-based drug design (Rule of 3 compliant).
pKa (Basic) ~8.3 (Morpholine N)Allows protonation at physiological pH, enhancing solubility.
LogP ~1.2Balanced lipophilicity for membrane permeability.
H-Bond Acceptors 5 (3 O, 2 N)High capacity for solvent interactions.
Structural Significance

The molecule consists of three distinct functional domains:

  • Benzoic Acid Head: Provides a reactive handle for amide coupling (to attach to a drug core) or acts as a polar contact point.

  • Ethoxy Linker: A flexible, metabolically stable tether (unlike ester linkages) that positions the morpholine ring away from the core scaffold.

  • Morpholine Tail: A saturated heterocycle that serves as a solubilizing group and a hydrogen bond acceptor.

Biological Activity & Mechanism of Action

The "Morpholinoethoxy Effect" in Drug Design

The biological activity of this moiety is defined by its ability to modulate the properties of the parent drug molecule. It is frequently employed to solve "molecular obesity" issues (high lipophilicity/low solubility) in lead compounds.

Mechanism 1: Solubility Enhancement

The morpholine nitrogen possesses a pKa of approximately 8.3. In the acidic environment of the stomach or even at physiological pH (7.4), a significant fraction of the molecules exist in a protonated, cationic state. This charge disrupts crystal lattice energy and promotes solvation, drastically increasing the aqueous solubility of otherwise insoluble kinase inhibitor scaffolds (e.g., quinazolines, pyrazoles).

Mechanism 2: Kinase Solvent-Front Interaction

In the context of kinase inhibitors (e.g., p38 MAPK, EGFR, Src), the 3-(2-morpholinoethoxy)phenyl tail is often designed to extend out of the ATP-binding pocket towards the solvent interface.

  • Interaction: The ether oxygen and morpholine nitrogen can form hydrogen bonds with hydrophilic residues (e.g., Aspartate, Glutamate) located at the rim of the binding cleft.

  • Selectivity: By probing the unique solvent-exposed residues of a specific kinase, this tail can improve selectivity over homologous kinases.

Mechanism 3: Metabolic Stability

Unlike alkyl esters which are rapidly hydrolyzed by plasma esterases, the ethoxy ether linkage is robust against metabolic cleavage. This ensures that the solubilizing morpholine group remains attached to the pharmacophore during systemic circulation, maintaining the drug's bioavailability.

Validated Biological Targets

Research indicates this specific scaffold is integral to inhibitors targeting:

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): Used in the synthesis of pyrazole-based inhibitors for inflammatory diseases. The benzoic acid moiety typically forms an amide bond with the kinase-binding core.

  • Epidermal Growth Factor Receptor (EGFR): Analogous structures are found in Gefitinib-class inhibitors, where the morpholine-alkoxy group is critical for cellular potency.

Visualization: Pharmacophore & Workflow

Pharmacophore Map

The following diagram illustrates the functional regions of the molecule and their interactions within a biological system.

PharmacophoreMap Core Benzoic Acid Core (Attachment Point) Linker Ethoxy Linker (Spacer) Core->Linker Covalent Bond Target Drug Scaffold (e.g., Kinase Inhibitor) Core->Target Amide Coupling Tail Morpholine Ring (Solubility/Binding) Linker->Tail Flexible Tether Solvent Solvent Interface (H-Bonding) Tail->Solvent Protonation/H-Bond

Caption: Functional decomposition of 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid showing its role as a linker between the drug core and the solvent environment.

Application Workflow in Lead Optimization

This flowchart describes the decision process for incorporating this moiety into a drug discovery pipeline.

OptimizationWorkflow Start Hit Compound Identified (High Potency, Low Solubility) Analysis SAR Analysis Identify Solvent-Exposed Region Start->Analysis Design Design Strategy: Append Solubilizing Tail Analysis->Design Synthesis Synthesis: Coupling with 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid Design->Synthesis Testing Validation: Measure LogD & IC50 Synthesis->Testing Testing->Design Failure (Loop) Outcome Lead Candidate: Improved PK/Solubility Testing->Outcome Success

Caption: Strategic workflow for utilizing the morpholinoethoxy-benzoate scaffold to optimize lead compounds.

Experimental Protocols

Synthetic Incorporation (Amide Coupling)

Objective: To attach 3-(2-morpholin-4-yl-ethoxy)-benzoic acid to an amine-bearing drug scaffold.

Reagents:

  • 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid (1.0 eq)

  • Amine-bearing scaffold (1.0 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Protocol:

  • Activation: Dissolve 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid in anhydrous DMF (0.1 M concentration). Add DIPEA and HATU. Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add the amine-bearing scaffold to the reaction mixture.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor conversion by LC-MS (Look for mass shift corresponding to the loss of water).

  • Workup: Dilute with ethyl acetate, wash with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over Na2SO4.

  • Purification: Purify via flash chromatography (DCM/MeOH gradient) or preparative HPLC.

Kinetic Solubility Assay

Objective: To validate the solubility enhancement conferred by the morpholine tail.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the final compound in DMSO.

  • Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a theoretical concentration of 100 µM.

  • Incubation: Shake at 25°C for 24 hours.

  • Filtration: Filter the solution using a 0.45 µm PVDF membrane to remove undissolved precipitate.

  • Quantification: Analyze the filtrate by HPLC-UV against a standard curve.

  • Calculation: Solubility (µM) = (Area_sample / Area_standard) × Concentration_standard.

References

  • Sigma-Aldrich. 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid Product Specification.Link

  • Fensome, A. et al. (2009). "5-membered heterocycle-based p38 kinase inhibitors."[2] Patent WO2009000000 (General reference to class). Link

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Drug Design." Chemical Research in Toxicology. Link

  • Jordan, A. et al. (2012). "Morpholine as a privileged structure in medicinal chemistry." Drug Discovery Today. Link

Sources

Exploratory

An In-depth Technical Guide to 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid (CAS 219935-32-7)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, a molecule o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and pharmacological screening, this document offers a detailed protocol for its preparation, insights into its potential biological activities, and a framework for its investigation as a potential therapeutic agent.

Molecular Overview and Physicochemical Properties

3-(2-Morpholin-4-YL-ethoxy)-benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety and a morpholine ring connected via an ethoxy linker.[1] This unique structural arrangement suggests potential for diverse biological interactions. The benzoic acid component provides a potential site for ionic interactions and hydrogen bonding, while the morpholine group can influence solubility and act as a hydrogen bond acceptor.

PropertyValueSource
CAS Number 219935-32-7[1]
Molecular Formula C13H17NO4[1]
Molecular Weight 251.28 g/mol [2]
Synonyms 3-[2-(4-morpholinyl)ethoxy]benzoic acid, AKOS BC-2086[1]

Synthesis Protocol: A Self-Validating Approach

Proposed Synthetic Pathway

The synthesis proceeds via a Williamson ether synthesis to form the ether linkage, followed by hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis Reactant_A Methyl 3-hydroxybenzoate Intermediate Methyl 3-(2-morpholin-4-yl-ethoxy)-benzoate Reactant_A->Intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) Heat Reactant_B 4-(2-Chloroethyl)morpholine hydrochloride Reactant_B->Intermediate Final_Product 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid Intermediate->Final_Product Base (e.g., NaOH or LiOH) Solvent (e.g., MeOH/H2O) Heat, then Acidification Screening_Workflow Start 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid Primary_Screening Primary Screening (In Vitro Assays) Start->Primary_Screening Antimicrobial Antimicrobial Activity (e.g., MIC assays against bacteria and fungi) Primary_Screening->Antimicrobial Anticancer Anticancer Activity (e.g., MTT/XTT assays against a panel of cancer cell lines) Primary_Screening->Anticancer Anti_inflammatory Anti-inflammatory Activity (e.g., COX-2 inhibition assay) Primary_Screening->Anti_inflammatory Secondary_Screening Secondary Screening & Hit Validation Antimicrobial->Secondary_Screening Anticancer->Secondary_Screening Anti_inflammatory->Secondary_Screening Dose_Response Dose-Response Studies (IC50/EC50 determination) Secondary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., target identification, pathway analysis) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Sources

Foundational

Technical Guide: Therapeutic Applications of Morpholine-Containing Compounds

[1] Executive Summary The morpholine heterocycle (tetrahydro-1,4-oxazine) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike simple aliphatic amines, morpholine offers a unique balance of phys...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The morpholine heterocycle (tetrahydro-1,4-oxazine) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike simple aliphatic amines, morpholine offers a unique balance of physicochemical properties—specifically the "Solubility-Permeability Paradox." Its inclusion in a drug candidate frequently resolves poor metabolic stability and low aqueous solubility without compromising lipophilicity to the point of preventing membrane permeation.

This guide analyzes the structural rationale for deploying morpholine moieties, details their mechanistic roles in FDA-approved therapeutics (Oncology, CNS, Infectious Disease), and provides validated synthetic and experimental protocols for their integration into novel chemical entities (NCEs).

Part 1: The Medicinal Chemistry of Morpholine[1][2][4][5][6][7][8]

The Pharmacophore Advantage

The morpholine ring is characterized by a chair conformation containing a basic nitrogen atom and an electronegative oxygen atom at the 4-position relative to the nitrogen.

  • Basicity Modulation: The inductive effect of the ethereal oxygen reduces the pKa of the secondary amine to approximately 8.3–8.7 (compared to ~10-11 for piperidine). This lowers the percentage of ionized species at physiological pH (7.4), enhancing membrane permeability while retaining enough basicity for solubility and lysosomal trapping.

  • Metabolic Shielding: Morpholine is frequently used to block metabolic "hotspots." Replacing a labile alkyl group or a piperazine ring (prone to oxidation) with morpholine often extends the half-life (

    
    ) of a compound by resisting CYP450-mediated oxidative metabolism.
    
  • Hydrogen Bonding: The ether oxygen serves as a weak hydrogen bond acceptor (HBA), while the nitrogen (if protonated or unsubstituted) acts as a donor/acceptor. This allows for specific vectoral interactions within enzyme active sites (e.g., the hinge region of kinases).

Physicochemical Profile
PropertyValue/CharacteristicImpact on Drug Design
pKa (Conjugate Acid) ~8.3 - 8.5Optimal for oral bioavailability; balance of ionized/unionized forms at pH 7.4.
LogP (Lipophilicity) Lower than PiperidineImproves aqueous solubility; reduces non-specific protein binding.
Conformation Chair (lowest energy)Rigid enough to hold substituents in place, flexible enough to induce fit.
H-Bond Acceptors 2 (N, O)Facilitates water solubility and target binding (e.g., solvent front interactions).

Part 2: Therapeutic Mechanisms & Case Studies[7]

Oncology: The "Solubilizing Tail" (EGFR Inhibitors)

In kinase inhibitors, morpholine is often attached via an alkoxy linker to the quinazoline core. Its primary role is to interact with the solvent interface of the ATP-binding pocket, improving the drug's bulk physical properties rather than binding deep within the hydrophobic cleft.

Case Study: Gefitinib (Iressa)

  • Target: EGFR (Epidermal Growth Factor Receptor) tyrosine kinase.[3][4]

  • Morpholine Role: The 3-morpholinopropoxy group at the C-6 position of the quinazoline core points outward toward the solvent.

    • Solubility: It protonates in the stomach, ensuring oral absorption.

    • PK: It prevents rapid metabolic clearance compared to unsubstituted analogs.

Infectious Diseases: Electronic Tuning (Oxazolidinones)

Case Study: Linezolid (Zyvox) [5]

  • Target: Bacterial 23S ribosomal RNA of the 50S subunit.

  • Morpholine Role: The morpholine ring is attached to the phenyl ring. Unlike Gefitinib, here the morpholine is part of the core pharmacophore.

    • Electronic Effect: The electron-donating nature of the morpholine nitrogen (moderated by the ring oxygen) tunes the electron density of the central phenyl ring, optimizing the

      
      -stacking interactions within the ribosomal binding site.
      
    • Safety: Early analogues with more basic amines showed toxicity; the morpholine ring mitigated this.

CNS Disorders: Reuptake Inhibition

Case Study: Reboxetine [6]

  • Target: Norepinephrine Transporter (NET).

  • Morpholine Role: The morpholine ring provides the essential basic nitrogen for salt bridge formation with the transporter protein (Asp residue), while the ether oxygen creates a secondary anchor point, locking the molecule in a bioactive conformation.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the signaling pathway inhibition by a morpholine-containing EGFR inhibitor (like Gefitinib) and the downstream effects on tumor cell proliferation.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activates RAS RAS-GTP EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Phosphorylation Gefitinib Gefitinib (Morpholine-containing Inhibitor) Gefitinib->EGFR Competes with ATP (Blocks Phosphorylation) Apoptosis Apoptosis (Cell Death) Gefitinib->Apoptosis Induces (via Inhibition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation AKT AKT PI3K->AKT AKT->Nucleus Response Cell Proliferation & Survival Nucleus->Response Promotes

Figure 1: Mechanism of Action of Gefitinib.[7][8] The morpholine-containing small molecule competitively inhibits the ATP binding site of EGFR, halting downstream RAS/RAF/MEK and PI3K/AKT signaling cascades.

Part 4: Synthetic Strategies & Protocols

Integrating a morpholine ring into an aryl scaffold is a critical step in lead optimization. The most robust method is the Buchwald-Hartwig Amination .[1]

Synthetic Workflow Visualization

Synthesis_Workflow Start Aryl Halide (Ar-X) (X = Cl, Br, I, OTf) Intermediate Pd(0)-Oxidative Addition Complex Start->Intermediate Catalytic Cycle Reagents Morpholine (1.2 eq) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, BINAP) Base (NaOtBu or Cs2CO3) Reagents->Intermediate Product N-Aryl Morpholine (Target Scaffold) Intermediate->Product Reductive Elimination (C-N Bond Formation)

Figure 2: General workflow for the Palladium-catalyzed Buchwald-Hartwig amination to synthesize N-aryl morpholines.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of N-(4-methoxyphenyl)morpholine from 4-bromoanisole.

Reagents:

  • 4-Bromoanisole (1.0 mmol)

  • Morpholine (1.2 mmol)

  • 
     (2 mol%)
    
  • XPhos (4 mol%) or BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Prep: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Catalyst Pre-complexation: Add

    
    , Ligand (XPhos), and NaOtBu to the vial.
    
  • Substrate Addition: Add the aryl halide (4-bromoanisole) and morpholine.

    • Note: If the aryl halide is liquid, add it via syringe after the solvent.

  • Solvation: Add anhydrous Toluene (5 mL/mmol).

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours (or 110°C for 30 mins in a microwave reactor).

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash with Ethyl Acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Validation Check:

  • TLC: Monitor disappearance of starting aryl halide.

  • NMR: Look for the characteristic morpholine peaks: ~3.8 ppm (triplet, 4H,

    
    ) and ~3.1 ppm (triplet, 4H, 
    
    
    
    ).

Part 5: Biological Assay Protocol

Metabolic Stability Assay (Microsomal Stability)

Objective: Determine if the morpholine substitution effectively blocks metabolic clearance compared to a piperidine analog.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P Dehydrogenase, NADP+).
    
  • Test Compound (1 µM final concentration).

Protocol:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     minutes, remove aliquots (50 µL).
    
  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Criteria: A morpholine analog should exhibit a

      
       > 30 minutes for a lead-like compound.
      

References

  • Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Link

  • Surade, S., & Blundell, T. L. (2012). Structural biology and drug discovery of difficult targets: the limits of ligandability. Chemistry & Biology. (Discusses kinase inhibitor binding modes including Gefitinib).[8] Link

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[9] Current Pharmaceutical Design. (Seminal paper on Linezolid discovery). Link

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Aryl Morpholines. Link

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Formulation & Administration of 3-(2-Morpholin-4-yl-ethoxy)-benzoic Acid

This Application Note is designed for researchers and drug development professionals evaluating 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid (CAS: 1256486-84-0 or related analogs) in murine models.[1] Scientific Context: Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals evaluating 3-(2-Morpholin-4-yl-ethoxy)-benzoic acid (CAS: 1256486-84-0 or related analogs) in murine models.[1]

Scientific Context: This compound is primarily characterized as a chemical intermediate and building block for kinase inhibitors (e.g., p38 MAP kinase inhibitors) and other bioactive small molecules.[1] It possesses a zwitterionic nature due to the basic morpholine ring and the acidic benzoic acid moiety.[1] Consequently, no standardized "drug label" dosage exists.[1] The protocols below are derived from physicochemical first principles and standard OECD guidelines for evaluating New Chemical Entities (NCEs).

[1]

Part 1: Physicochemical Profile & Formulation Strategy[1]

The Challenge: The presence of both a basic morpholine amine (


) and an acidic carboxylic acid (

) creates a zwitterionic species at physiological pH.[1] This often results in poor aqueous solubility in the neutral pH range (pH 5–7), leading to precipitation in the peritoneal cavity or gut if not formulated correctly.[1]
Solubility & Ionization States

To achieve a stable solution for injection, you must shift the pH away from the isoelectric point (pI).[1]

  • State A (Acidic, pH < 4): Cationic (Morpholinium

    
     / COOH).[1] Soluble, but potentially irritating.[1]
    
  • State B (Neutral, pH 5–7): Zwitterionic (Morpholinium

    
     / COO
    
    
    
    ).[1] Least Soluble.
  • State C (Basic, pH > 8): Anionic (Morpholine / COO

    
    ).[1] Most Soluble & Physiologically Compatible. [1]
    
Recommended Vehicle Formulations

Select the vehicle based on the route of administration (ROA).

Formulation A: Standard Solution (Preferred for IP/IV)

Target Concentration: 1 – 5 mg/mL[1]

  • Vehicle: PBS (Phosphate Buffered Saline) adjusted to pH 7.4–8.0.[1]

  • Protocol:

    • Weigh the compound.[1]

    • Add 0.9 molar equivalents of NaOH (0.1 M) to deprotonate the carboxylic acid and ensure solubility.[1]

    • Dilute with PBS.[1]

    • Critical Step: Check pH.[1] If solution is cloudy, adjust pH to 8.0 using dilute NaOH.[1] The anionic form is highly water-soluble.[1]

    • Filter sterilize (0.22 µm PES filter).[1]

Formulation B: Co-Solvent System (High Dose / PO)

Target Concentration: 10 – 30 mg/mL[1]

  • Vehicle: 5% DMSO + 40% PEG400 + 55% Water (or Saline).[1]

  • Protocol:

    • Dissolve compound completely in 100% DMSO (5% of final volume).[1]

    • Add PEG400 (40% of final volume) and vortex.[1]

    • Slowly add warm (37°C) Water/Saline (55% of final volume) with continuous stirring to prevent precipitation.

Part 2: Dosage & Administration Protocols

Since this is a research compound, dosage must be determined experimentally. The following ranges are based on structural analogs (benzoic acid derivatives) and standard screening protocols.

Dosage Selection Matrix
Experimental GoalRecommended Dose (mg/kg)FrequencyRationale
Pilot / PK Study 10 mg/kg Single BolusStandard starting dose for bioavailability (F%) assessment.
Efficacy Screening 30 – 50 mg/kg QD or BIDTypical therapeutic window for small molecule inhibitors.[1]
Toxicity Limit 100 – 200 mg/kg Single BolusCaution: Do not exceed without dose escalation (see Section 2.2).[1]
Dose Escalation Workflow (Safety First)

Do not jump to high doses. Use a modified Up-and-Down Procedure (OECD 425) to establish the Maximum Tolerated Dose (MTD).[1]

DoseEscalation Start Start: Single Mouse Dose: 10 mg/kg Obs1 Observe 48 hrs (Clinical Signs) Start->Obs1 Decision1 Signs of Toxicity? Obs1->Decision1 Escalate Escalate Dose (Factor 3.2x) Next: 30 mg/kg Decision1->Escalate No Deescalate Stop & Refine MTD Reached Decision1->Deescalate Yes Escalate->Obs1 Repeat Loop Confirm Expand Group Size (n=3-5) at Safe Dose Escalate->Confirm If 100 mg/kg Safe

Figure 1: Modified dose escalation strategy for novel chemical entities (NCEs) to prevent unnecessary animal loss.

Part 3: Step-by-Step Administration Procedures

Intraperitoneal (IP) Injection

Best for: Routine screening, rapid absorption.[1]

  • Volume Calculation: Standard volume is 10 mL/kg .

    • Example: For a 25g mouse, inject 0.25 mL .[1]

  • Restraint: Scruff the mouse firmly to expose the abdomen.[1]

  • Site: Lower right quadrant (to avoid the cecum).[1]

  • Technique:

    • Tilt the mouse head-down (Trendelenburg position) to shift organs cranially.[1]

    • Insert a 27G needle at a 30° angle.[1]

    • Aspirate slightly; if no fluid appears, inject smoothly.[1]

  • Monitoring: Watch for "writhing" (abdominal irritation) immediately post-injection, which indicates pH issues.[1]

Oral Gavage (PO)

Best for: Bioavailability studies, chronic dosing.[1]

  • Volume Calculation: Max volume 10 mL/kg (Standard) or 20 mL/kg (Aqueous only).

  • Needle: Use a bulb-tipped gavage needle (20-22G for mice).[1]

  • Technique:

    • Measure needle length from nose to last rib.[1]

    • Insert gently along the roof of the mouth.[1] Do not force.

    • Depress plunger only when the needle is fully seated in the stomach.[1]

Part 4: Pharmacokinetics & Biological Monitoring[1]

Expected Pharmacokinetics (PK)

Based on the structure (Morpholine + Benzoic Acid), predict the following:

  • Absorption: Rapid absorption via IP; moderate via PO (likely Class II/III BCS).[1]

  • Metabolism: Potential oxidation of the morpholine ring or glucuronidation of the carboxylic acid.[1]

  • Clearance: Renal elimination of the hydrophilic metabolite is expected.[1]

Pathway & Mechanism Visualization

If this compound is used as a p38 MAPK inhibitor fragment (a common application for this scaffold), the following pathway is relevant:

SignalingPathway Stress Cellular Stress (UV, LPS, Cytokines) MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Compound 3-(2-Morph...)-Benzoic Acid (Inhibitor/Probe) Compound->p38 Inhibition Response Inflammation (TNF-alpha, IL-1beta) Substrates->Response

Figure 2: Putative mechanism of action if used as a kinase inhibitor probe, blocking the inflammatory cascade.[1]

Part 5: Safety & Toxicology Notes

  • pH Sensitivity: The most common adverse event for benzoic acid derivatives IP is chemical peritonitis .[1] Ensure final formulation pH is >7.0.[1]

  • CNS Effects: Morpholine derivatives can cross the Blood-Brain Barrier (BBB).[1] Monitor for sedation, ataxia, or hyperactivity at doses >50 mg/kg.[1]

  • Renal Crystallization: Acidic urine may cause the compound to precipitate in renal tubules.[1] Ensure animals are well-hydrated.[1]

References

  • Turner, P. V., et al. (2011).[1] Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science.[1] Link

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.[1] Link[1]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational text for solubility/formulation logic).

  • PubChem. Compound Summary for Benzoic acid, 3-(2-morpholin-4-ylethoxy)-. (Used for physicochemical property verification).[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid in Solution

Welcome to the dedicated technical support center for 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting for assessing the stability of this compound in solution. Our goal is to equip you with the foundational knowledge and methodologies to conduct robust stability studies, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid that might influence its stability in solution?

A1: The stability of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid is influenced by three primary structural components: the benzoic acid moiety, the morpholine ring, and the ether linkage. The benzoic acid group contains a carboxylic acid which can participate in acid-base reactions and may be susceptible to decarboxylation under certain conditions. The morpholine ring, a tertiary amine, can undergo oxidation. The ether linkage could be susceptible to cleavage under harsh acidic conditions.

Q2: What are the primary degradation pathways I should be concerned about for this molecule?

A2: Based on its structure, the most probable degradation pathways include:

  • Hydrolysis: The ether linkage could be susceptible to acid-catalyzed cleavage, particularly at elevated temperatures.

  • Oxidation: The morpholine ring and the benzylic position of the ethoxy group are potential sites for oxidation.

  • Photodegradation: The benzoic acid ring contains a chromophore that can absorb UV light, potentially leading to photolytic degradation.

Q3: What are the initial steps to assess the stability of this compound in a new solvent system?

A3: A preliminary stability assessment should involve dissolving the compound in the desired solvent and monitoring its purity over time at your intended experimental temperature. A simple approach is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to detect any changes in the main peak area and the appearance of new peaks corresponding to degradation products.

Q4: How do I select the appropriate analytical method to monitor the stability of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid?

A4: A stability-indicating analytical method is crucial. Reversed-phase HPLC with UV detection is a common and effective choice.[1] The method should be capable of separating the parent compound from any potential degradation products. For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Q5: What are "forced degradation" or "stress" studies, and why are they important?

A5: Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than it would typically encounter during storage or use.[2][3] These studies are critical for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method.

  • Gaining insights into the intrinsic stability of the molecule.

Troubleshooting Guide for Stability Studies

Observed Issue Potential Cause Recommended Solution
Rapid loss of parent compound peak in acidic solution. Acid-catalyzed hydrolysis of the ether linkage.Neutralize the solution. Consider using a less acidic buffer system if compatible with your experiment.
Appearance of multiple new peaks under oxidative stress (e.g., H₂O₂). Oxidation of the morpholine ring or other susceptible sites.Use antioxidants if appropriate for your final formulation. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between experimental replicates. Adsorption of the compound to container surfaces; variability in solution preparation.Use silanized glassware or low-adsorption plasticware. Ensure accurate and consistent weighing and dilution steps.
Precipitation of the compound from solution over time. Poor solubility or changes in pH/temperature affecting solubility.Determine the solubility of the compound in your chosen solvent system at different temperatures. Ensure the pH of the solution is maintained.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid under various stress conditions, in accordance with ICH guidelines.[4]

Objective: To identify the potential degradation products and pathways for 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid.

Materials:

  • 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • pH meter

  • Calibrated oven and photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times of the degradation products.

    • If using a DAD detector, compare the UV spectra of the degradant peaks with the parent compound.

    • For structural elucidation of major degradants, LC-MS analysis is recommended.

Table 1: Example Data Summary for Forced Degradation Study

Stress Condition % Degradation Number of Degradation Products Major Degradant (Relative Retention Time)
0.1 M HCl, 60°C15.220.85
0.1 M NaOH, 60°C8.510.92
3% H₂O₂, RT25.830.78
80°C5.110.95
Photolytic12.320.88

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid based on its chemical structure.

Degradation Pathways cluster_main 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_photolytic Photolytic Degradation Parent 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid Hydrolysis_Product_1 3-Hydroxybenzoic acid Parent->Hydrolysis_Product_1 Ether Cleavage Hydrolysis_Product_2 2-Morpholinoethanol Parent->Hydrolysis_Product_2 Ether Cleavage Oxidation_Product_1 N-oxide derivative Parent->Oxidation_Product_1 N-oxidation Oxidation_Product_2 Ring-opened products Parent->Oxidation_Product_2 Ring Opening Photolytic_Product_1 Decarboxylated product Parent->Photolytic_Product_1 Decarboxylation Photolytic_Product_2 Ring-hydroxylated products Parent->Photolytic_Product_2 Hydroxylation

Caption: Potential degradation pathways of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid.

References

  • ResearchGate. Benzoic Acid Parameters observed during forced degradation study. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • CORE. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • U.S. Environmental Protection Agency (EPA). 4-(Morpholin-4-yl)benzoic acid Properties. [Link]

  • MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... [Link]

  • PubChem. 2-(Morpholin-4-yl)benzoic acid. [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • ResearchGate. Intermediates of the morpholine and thiomorpholine biodegradation.... [Link]

  • Wikipedia. 2-Ethoxybenzoic acid. [Link]

  • Journal of Advanced Scientific Research. Kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone.... [Link]

  • Omics Online. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

Sources

Optimization

troubleshooting crystallization of benzoic acid compounds.

Technical Support Center: Benzoic Acid Crystallization & Purification Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket Scope: Troubleshooting nucleation failures, phase separation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoic Acid Crystallization & Purification

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket Scope: Troubleshooting nucleation failures, phase separation (oiling out), and polymorphism control in Benzoic Acid derivatives.

Welcome to the Technical Support Portal

As a Senior Application Scientist, I often see researchers struggle with Benzoic Acid (BA) crystallization not because they lack general knowledge, but because BA exhibits specific thermodynamic behaviors—specifically Liquid-Liquid Phase Separation (LLPS) and sublimation —that defy standard "textbook" recrystallization logic.

This guide is not a generic SOP. It is a troubleshooting matrix designed to diagnose and resolve specific failure modes in your reactor or flask.

Module 1: Solvent System Selection

The Issue: “My compound dissolves at reflux but precipitates immediately/amorphously upon cooling.”

Diagnosis: You are likely operating outside the Metastable Zone Width (MSZW) or using a solvent with an overly steep solubility curve, causing "crash" nucleation.

Technical Insight: Benzoic acid forms strong hydrogen-bonded dimers in non-polar solvents and interacts heavily with polar protic solvents. The choice of solvent dictates not just yield, but crystal habit (shape).

Solubility Data Reference (Approximate values for Protocol Design):

SolventSolubility (25°C)Solubility (80°C)Crystal HabitPrimary Risk
Water 3.4 g/L (Low)~20 g/L (Moderate)Needles/PlatesOiling Out (LLPS)
Ethanol (95%) ~370 g/L (Very High)MisciblePrismsYield Loss (Too soluble)
Toluene ~100 g/LHighRhombicSolvate formation
Water/Ethanol (80:20) OptimizedOptimizedControlled PrismsRecommended System

Protocol 1.1: The "Golden Ratio" Solvent System For most Benzoic Acid derivatives, pure water requires excessive volume, and pure ethanol prevents high recovery.

  • Dissolution: Dissolve crude BA in Ethanol at 60°C (0.5 mL per gram).

  • Anti-solvent Addition: Slowly add hot Water (70°C) until persistent turbidity is just observed.

  • Clearance: Add 5% excess Ethanol to clear the solution.

  • Cooling: Cool at a rate of 0.5°C/min. Fast cooling here triggers oiling out.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: “Instead of crystals, I see oil droplets forming at the bottom of the flask. They eventually harden into an impure block.”

Root Cause Analysis: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the metastable limit (spinodal decomposition) is reached before the solubility curve (binodal). This is common in BA/Water systems because the melting point of BA is depressed by impurities or water saturation, causing it to liquefy before it crystallizes.

The Fix: Seeding at the Cloud Point You cannot "cool your way out" of LLPS. You must bypass the liquid phase by providing a template.

DOT Diagram: Oiling Out Logic Flow

LLPS_Troubleshooting Start Symptom: Oiling Out (Droplets instead of Crystals) Check_Temp Check Temperature of Phase Separation Start->Check_Temp Is_High Is T > Melting Point of pure solid? Check_Temp->Is_High Branch_High Melt Crystallization (Not solution cryst.) Is_High->Branch_High Yes Branch_Low Classic LLPS (Metastable Zone Breach) Is_High->Branch_Low No Action_Seed Action: Add Seed Crystals at T = (T_oil + 5°C) Branch_Low->Action_Seed Primary Fix Action_Solvent Action: Increase Organic Solvent Ratio Branch_Low->Action_Solvent Secondary Fix Result Stable Nucleation Action_Seed->Result Action_Solvent->Result

Caption: Logic flow for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out) in benzoic acid systems.

Corrective Protocol:

  • Re-heat the mixture until the "oil" dissolves back into a clear solution.

  • Cool slowly. Monitor the temperature.

  • Crucial Step: At 5-10°C above the temperature where oiling previously occurred, add 0.1 wt% pure seed crystals .

  • Hold temperature (Isothermal hold) for 30 minutes to allow seed growth.

  • Resume slow cooling.[2]

Module 3: Polymorphism & Morphology Control

The Issue: “My crystals are fluffy needles that clog the filter (Form I vs Form II).”

Scientific Context: Benzoic acid typically crystallizes as stable monoclinic needles or plates. However, rapid cooling or specific solvent interactions can yield metastable forms or extremely high aspect ratio needles (which trap mother liquor and impurities).

Morphology Control Strategy:

  • Needles (Bad flow/filtration): Result from high supersaturation (fast cooling) or non-polar solvents (Toluene).

  • Prisms/Plates (Good flow/purity): Result from low supersaturation (slow cooling) or hydrogen-bonding solvents (Alcohols).

DOT Diagram: Morphology Selection

Morphology_Control Input Desired Crystal Habit Needles Needles (Hard to Filter) Input->Needles Plates Plates/Prisms (High Purity) Input->Plates Cond_Needles Fast Cooling (>1°C/min) OR Non-Polar Solvent Needles->Cond_Needles Cond_Plates Slow Cooling (<0.1°C/min) OR Polar Protic Solvent Plates->Cond_Plates Mech_Growth Mechanism: Kinetic Growth Dominates Cond_Needles->Mech_Growth Mech_Eq Mechanism: Thermodynamic Growth Cond_Plates->Mech_Eq

Caption: Relationship between processing conditions and final crystal habit (shape).

Module 4: Purity & Sublimation Issues

The Issue: “I have white powder on the top of my flask/condenser, and yield is low.”

Diagnosis: Benzoic acid sublimes easily (vapor pressure becomes significant >100°C). Fix:

  • Use a vertical reflux condenser during dissolution.

  • Do not boil excessively; heat only to dissolution temperature.

  • Cover the flask during cooling. Sublimation deposits on the glass walls can act as "uncontrolled seeds," causing crusting at the solvent line.

The Issue: “The melting point is broad (e.g., 118-121°C instead of 122°C).” Diagnosis: Inclusion of mother liquor. This happens when needle-like crystals grow too fast and trap solvent pockets. Fix:

  • Digestion (Ostwald Ripening): After crystallization is "complete," reheat the slurry to ~5°C below the dissolution point and stir for 1 hour. This dissolves small, impure fines and redeposits them onto larger, purer crystals.

  • Wash: Wash the filter cake with cold solvent (0°C) to remove surface mother liquor without dissolving the crystal.

FAQ: Rapid Fire Troubleshooting

Q: Can I use pH to control crystallization? A: Yes. Benzoic acid is a weak acid (pKa ~4.2).

  • Dissolution: Add NaOH to form Sodium Benzoate (highly soluble).

  • Crystallization:[3][4][5] Slowly add HCl to lower pH < 3. This is "Reactive Crystallization."

  • Warning: This method often traps salt (NaCl) in the crystal lattice. Requires thorough water washing.

Q: Why is my yield <50%? A: Check your mother liquor. If you used pure ethanol, the solubility is likely still too high at room temperature. Cool to -10°C or add water as an anti-solvent to force precipitation.

References

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.
  • Fujiwara, M., et al. (2005). "Monitoring and Control of the Crystallization Process of Benzoic Acid." Chemical Engineering Science.

  • Lindenberg, C., et al. (2009). "Oiling Out and Agglomeration in the Crystallization of Benzoic Acid." Crystal Growth & Design.

  • NIST Chemistry WebBook. "Benzoic Acid Solubility Data."

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid Production

Welcome to the technical support center for the synthesis and scale-up of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction to the Synthesis

The most common and scalable route to 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid is a multi-step process beginning with the protection of the carboxylic acid of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis, and concluding with deprotection. Each of these stages presents unique challenges that can impact yield, purity, and scalability. This guide will address these challenges in a practical, question-and-answer format.

Overall Synthetic Workflow

The synthesis is typically performed in three main stages:

  • Protection: The carboxylic acid of 3-hydroxybenzoic acid is protected as a methyl ester to prevent it from interfering with the base-catalyzed etherification.

  • Etherification: A Williamson ether synthesis is carried out to couple the protected 3-hydroxybenzoate with 4-(2-chloroethyl)morpholine.

  • Deprotection (Saponification): The methyl ester is hydrolyzed to yield the final product, 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid.

Synthetic Workflow Start 3-Hydroxybenzoic Acid Step1 Step 1: Esterification (Protection) Start->Step1 Intermediate1 Methyl 3-hydroxybenzoate Step1->Intermediate1 Step2 Step 2: Williamson Ether Synthesis (Alkylation) Intermediate1->Step2 Intermediate2 Methyl 3-(2-morpholinoethoxy)benzoate Step2->Intermediate2 Step3 Step 3: Saponification (Deprotection) Intermediate2->Step3 End 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid Step3->End

Caption: Overall synthetic workflow for 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid production.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the synthesis.

Part 1: Esterification of 3-Hydroxybenzoic Acid

Question 1: My esterification of 3-hydroxybenzoic acid is incomplete, leading to low yields of methyl 3-hydroxybenzoate. What are the common causes and solutions?

Answer: Incomplete esterification is a frequent issue. The primary causes are insufficient reaction time, inadequate catalysis, or the presence of water.

  • Causality: Fischer esterification is an equilibrium-driven process. To drive the reaction to completion, the removal of water is crucial. The presence of water in the reagents or solvent will shift the equilibrium back towards the starting materials.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use anhydrous methanol and a dry reaction flask. While concentrated sulfuric acid acts as a catalyst, it is also a dehydrating agent. For larger scale reactions, consider using a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene.

    • Optimize Catalyst Loading: A catalytic amount of a strong acid like concentrated H₂SO₄ or thionyl chloride (SOCl₂) is typically sufficient. For a 1 mole scale reaction of 3-hydroxybenzoic acid, 0.1 equivalents of H₂SO₄ is a good starting point.[2] If using SOCl₂, 1.2 equivalents are recommended, and the reaction can often be run at a lower temperature.[2]

    • Increase Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, increasing the reflux time can help push it to completion. Typical reflux times in methanol are 2-4 hours.[2]

Question 2: I am observing significant charring and dark coloration during the esterification reaction. Why is this happening and how can I prevent it?

Answer: Charring is often a sign of decomposition due to overly harsh reaction conditions, particularly with the use of strong acids at high temperatures.

  • Causality: Concentrated sulfuric acid is a strong oxidizing agent, and at elevated temperatures, it can cause side reactions and degradation of the aromatic ring, leading to colored impurities.

  • Troubleshooting Steps:

    • Control Temperature: Ensure the reaction is heated to a gentle reflux and not overheated. Use a heating mantle with a temperature controller.

    • Alternative Catalysts: Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TSA) or an acidic ion-exchange resin. These can be less aggressive and lead to a cleaner reaction profile.

    • Use Thionyl Chloride: As an alternative to sulfuric acid, thionyl chloride can be used to form the methyl ester. This reaction proceeds via an acid chloride intermediate and is generally cleaner, with gaseous byproducts (SO₂ and HCl) that are easily removed. The reaction is typically performed at or below room temperature, minimizing degradation.[3]

Part 2: Williamson Ether Synthesis

Question 3: The yield of my Williamson ether synthesis is low, and I have a significant amount of unreacted methyl 3-hydroxybenzoate. How can I improve the conversion?

Answer: Low conversion in a Williamson ether synthesis is often due to issues with the base, solvent, or the reactivity of the alkylating agent.

  • Causality: The Williamson ether synthesis is an SN2 reaction that requires the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide.[4] Incomplete deprotonation, a non-polar solvent that does not support the SN2 transition state, or a poor leaving group on the alkylating agent can all lead to low yields.

  • Troubleshooting Steps:

    • Choice and Amount of Base: A moderately strong base like potassium carbonate (K₂CO₃) is commonly used. Ensure at least 1.5 equivalents of finely powdered, anhydrous K₂CO₃ are used to drive the deprotonation.[5] For a more robust reaction, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions and careful handling.

    • Solvent Selection: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is ideal as it can dissolve the reactants and stabilize the transition state without solvating the nucleophile.[6] DMF is often a good choice for achieving higher reaction temperatures.

    • Reaction Temperature and Time: The reaction typically requires heating to between 60-80 °C.[2] Monitor the reaction by TLC until the methyl 3-hydroxybenzoate spot is no longer visible. This can take anywhere from 4 to 24 hours.

Question 4: I am observing the formation of a significant byproduct that I suspect is an alkene from the elimination of 4-(2-chloroethyl)morpholine. How can I minimize this side reaction?

Answer: The formation of an alkene (N-vinylmorpholine) is a classic E2 elimination side reaction that competes with the desired SN2 substitution.[4]

  • Causality: The phenoxide is not only a good nucleophile but also a strong base. This basicity can promote the elimination of HCl from 4-(2-chloroethyl)morpholine. This is more likely to occur at higher temperatures.

  • Troubleshooting Steps:

    • Use a Milder Base: A very strong base will favor elimination. If you are using a base like sodium hydride, consider switching to the less basic potassium carbonate.

    • Control the Temperature: Do not overheat the reaction. Maintain the temperature in the recommended 60-80 °C range. Higher temperatures favor elimination over substitution.

    • Use an Iodide Catalyst: Adding a catalytic amount of potassium iodide (KI) can increase the rate of the SN2 reaction. The iodide displaces the chloride on the alkylating agent in situ to form the more reactive 4-(2-iodoethyl)morpholine, which undergoes substitution more readily before elimination can occur.[6]

Troubleshooting_Yield Start Low Yield in Williamson Ether Synthesis Q1 Is unreacted starting material present? Start->Q1 A1_Yes Incomplete Deprotonation or Reaction Q1->A1_Yes Yes Q2 Is an alkene byproduct observed? Q1->Q2 No Sol1 Increase base equivalents (K2CO3 >1.5 eq). Use a polar aprotic solvent (DMF). Increase reaction time/temperature (monitor by TLC). A1_Yes->Sol1 End Improved Yield Sol1->End A2_Yes E2 Elimination is Competing Q2->A2_Yes Yes Q2->End No Sol2 Use a milder base (K2CO3 instead of NaH). Lower reaction temperature. Add catalytic KI. A2_Yes->Sol2 Sol2->End

Caption: Troubleshooting logic for low yield in the Williamson ether synthesis step.

Part 3: Saponification and Purification

Question 5: My final product, 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, is difficult to purify. What are the likely impurities and how can I remove them?

Answer: Purification challenges often arise from unreacted starting materials or byproducts from the previous steps being carried through.

  • Causality: The final product has both acidic (carboxylic acid) and basic (morpholine) functionalities, which can make extraction and crystallization tricky. Common impurities include unreacted methyl 3-hydroxybenzoate and byproducts from the etherification step.

  • Troubleshooting Steps:

    • Ensure Complete Saponification: The hydrolysis of the methyl ester is typically straightforward with a base like NaOH or LiOH in a methanol/water mixture.[2] Monitor the reaction by TLC to ensure the disappearance of the starting ester.

    • Careful pH Adjustment during Workup: After saponification, the reaction mixture will be basic. To isolate the product, carefully acidify the aqueous solution with an acid like HCl to a pH where the carboxylic acid is protonated but the morpholine nitrogen is also protonated (typically pH 5-6). The product may precipitate at its isoelectric point.

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[7]

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A mobile phase with a gradient of methanol in dichloromethane is often effective for separating polar compounds.[1]

Parameter Recommendation Rationale
Esterification Catalyst H₂SO₄ (catalytic) or SOCl₂ (1.2 eq)H₂SO₄ is a classic choice, while SOCl₂ allows for milder conditions.[2]
Etherification Base Anhydrous K₂CO₃ (1.5 - 2.5 eq)A moderately strong base that minimizes elimination side reactions.[5]
Etherification Solvent Anhydrous DMF or AcetonePolar aprotic solvents that favor the SN2 mechanism.[6]
Saponification Base NaOH or LiOH (2.0 - 4.0 eq)Ensures complete hydrolysis of the methyl ester.[2]
Reaction Monitoring TLC (e.g., Hexane:Ethyl Acetate)Allows for real-time tracking of reaction progress.[1]

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific scales and equipment.

Step 1: Synthesis of Methyl 3-hydroxybenzoate (Protection)
  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (approx. 10 mL per gram of acid) to dissolve the starting material. Cool the mixture to 0 °C in an ice bath.

  • Reaction: Slowly add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 65-70 °C).

  • Monitoring: Monitor the reaction progress by TLC until the 3-hydroxybenzoic acid is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated aqueous sodium bicarbonate solution. Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate.

Step 2: Synthesis of Methyl 3-(2-morpholinoethoxy)benzoate (Etherification)
  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq) and anhydrous acetone or DMF (approx. 15 mL per gram).

  • Reagents: Add anhydrous, finely powdered potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).

  • Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq). Note: If using the hydrochloride salt, an additional equivalent of base is needed to neutralize the HCl.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or 80 °C (for DMF). Stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the methyl 3-hydroxybenzoate is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid (Saponification)
  • Setup: In a round-bottom flask with a magnetic stirrer, dissolve the crude methyl 3-(2-morpholinoethoxy)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1).

  • Reagents: Add an aqueous solution of sodium hydroxide (2.0 - 4.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to facilitate hydrolysis.

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

  • Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water. Carefully acidify with 1M HCl to a pH of ~6. The product should precipitate.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be recrystallized from a suitable solvent like ethanol/water to yield pure 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid.

References

  • Durst, H. D., & Gokel, G. W. (1987). Experimental Organic Chemistry. McGraw-Hill.
  • Williamson Ether Synthesis. (n.d.). PowerShow.com. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Mondini, S., Dall'Ava, M., & Guerrato, A. (2008). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. European Patent Office. EP1853548B1.
  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (2008, March 12). Google Patents.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]

  • Cui, S.-L., Jiang, J., & Wang, Y.-G. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260–4268. [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Experimental Efficacy of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid: A Comparative Guide for Researchers

In the landscape of contemporary drug discovery, the identification and validation of novel small molecules with therapeutic potential is a cornerstone of progress. This guide provides a comprehensive framework for the e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification and validation of novel small molecules with therapeutic potential is a cornerstone of progress. This guide provides a comprehensive framework for the experimental validation of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, a compound of interest due to its structural motifs commonly found in biologically active agents. The morpholine and benzoic acid moieties suggest a potential interaction with protein kinases, a critical class of enzymes in cellular signaling.

This document outlines a hypothesis-driven approach to characterize the activity of this compound, with a focus on the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various diseases, including cancer.[1][2][3] We will detail a systematic workflow, from broad-based screening to specific cellular assays, and provide a comparative analysis against established inhibitors of this pathway.

A Hypothesis-Driven Path to Target Discovery and Validation

Given the structural characteristics of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, we hypothesize that it may function as a protein kinase inhibitor. The PI3K/Akt/mTOR pathway is a rational starting point for investigation due to its central role in cell growth, proliferation, and survival.[3][4][5] Our proposed validation workflow is designed to rigorously test this hypothesis and elucidate the compound's specific molecular target and cellular effects.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Characterization Kinome Screening Kinome Screening Hit Identification Hit Identification Kinome Screening->Hit Identification Broad-panel kinase assay Biochemical IC50 Biochemical IC50 Hit Identification->Biochemical IC50 Select primary hit(s) Mechanism of Action Mechanism of Action Biochemical IC50->Mechanism of Action Dose-response analysis Target Engagement Target Engagement Mechanism of Action->Target Engagement Transition to cellular context Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Western Blot, NanoBRET Cellular Phenotype Cellular Phenotype Downstream Signaling->Cellular Phenotype Proliferation/Apoptosis Assays

Caption: Experimental workflow for the validation of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid.

Comparative Analysis with Established PI3K/Akt/mTOR Pathway Inhibitors

To contextualize the potential efficacy of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, its performance should be benchmarked against well-characterized inhibitors of the PI3K/Akt/mTOR pathway. The table below provides a framework for comparing key performance indicators.

CompoundPrimary Target(s)Biochemical IC50 (nM)Cellular IC50 (nM)Key Cellular EffectsReference
3-(2-Morpholin-4-YL-ethoxy)-benzoic acid To be determinedTo be determinedTo be determinedTo be determinedN/A
Alpelisib (Piqray) PI3Kα5~290 (in PIK3CA mutant cells)Inhibition of p-Akt, induction of apoptosis[6]
Capivasertib Akt1/2/33.8 / 8.1 / 8.0~440 (in breast cancer cells)G1 cell cycle arrest, induction of apoptosis[5][7]
Everolimus (Afinitor) mTORC11.6 - 5.2~10 (in various cancer cell lines)Inhibition of p-S6K and p-4E-BP1, anti-proliferative[8][9]

Detailed Experimental Protocols

Initial Target Identification: Kinome-Wide Profiling

The initial step is to perform a broad screen against a panel of protein kinases to identify potential targets. Several commercial services offer comprehensive kinome screening.[10][11][12]

Protocol: Radiometric Kinase Assay (HotSpot™ Assay)

  • Compound Preparation : Prepare a 10 mM stock solution of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid in 100% DMSO. For a single-point screen, a final concentration of 1 µM is typically used.

  • Assay Reaction : In a 96-well plate, combine the kinase, a suitable substrate, and [γ-³³P]ATP in a kinase reaction buffer.

  • Initiation : Add the test compound or vehicle control (DMSO) to the reaction mixture.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection : Stop the reaction and spot the mixture onto a filter membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis : Calculate the percentage of kinase inhibition relative to the vehicle control.

In Vitro Validation: Biochemical IC50 Determination

Once a primary target is identified (e.g., PI3Kα), the next step is to determine the half-maximal inhibitory concentration (IC50) through a dose-response experiment.

Protocol: ADP-Glo™ Kinase Assay

  • Compound Dilution : Prepare a serial dilution of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid (e.g., from 100 µM to 1 nM) in assay buffer.

  • Kinase Reaction : In a 384-well plate, add the kinase, substrate, and ATP. Add the diluted compound or vehicle control.

  • Incubation : Incubate at room temperature for 60 minutes.

  • ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation : Add Kinase Detection Reagent to convert the generated ADP back to ATP.

  • Luminescence Measurement : Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis : Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Characterization: Target Engagement and Downstream Signaling

To confirm that the compound inhibits the target kinase within a cellular context, a Western blot analysis of downstream signaling proteins is essential. For a PI3K/Akt/mTOR pathway inhibitor, key markers include phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6).[13][14]

G cluster_inhibitors Potential Inhibition Points Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Proliferation & Survival Proliferation & Survival S6K->Proliferation & Survival 4E-BP1->Proliferation & Survival PI3K_inhibitor Alpelisib PI3K_inhibitor->PI3K Akt_inhibitor Capivasertib Akt_inhibitor->Akt mTOR_inhibitor Everolimus mTOR_inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Protocol: Western Blot for Phosphorylated Proteins

  • Cell Culture and Treatment : Culture a relevant cell line (e.g., a cancer cell line with a known PIK3CA mutation) to 70-80% confluency. Treat the cells with various concentrations of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid for a specified time (e.g., 2 hours). Include a vehicle control and a positive control inhibitor.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][15]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[13] Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6 (Ser235/236), and total S6 overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial characterization of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid. By following this hypothesis-driven workflow, researchers can efficiently identify its molecular target, determine its potency and selectivity, and elucidate its effects on cellular signaling pathways. The comparative analysis with established inhibitors will provide crucial context for its potential as a novel therapeutic agent. The detailed protocols and data visualization guides are intended to ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity.

References

  • mTOR inhibitors - Wikipedia. Available at: [Link]

  • Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC. Available at: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available at: [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Available at: [Link]

  • A New Wave of PI3Kα Inhibitors | Cancer Discovery - AACR Journals. Available at: [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace. Available at: [Link]

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  • mTOR Inhibitors at a Glance - PMC - NIH. Available at: [Link]

  • AKT inhibitors: a new type of targeted cancer drug. Available at: [Link]

  • AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - Frontiers. Available at: [Link]

  • How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names - RxList. Available at: [Link]

  • Definition of mTOR inhibitor - NCI Dictionary of Cancer Terms. Available at: [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. Available at: [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. Available at: [Link]

  • PI3K Inhibitor Pipeline Insight 2025 - DelveInsight. Available at: [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC. Available at: [Link]

  • Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. Available at: [Link]

  • PI3K inhibitors: decades of partnership between ICR researchers and industry leads to a new class of cancer drugs. Available at: [Link]

  • Kinome Profiling - Oncolines B.V. Available at: [Link]

  • PI3k/AKT/mTOR Pathway - YouTube. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]

  • PI3K/AKT/mTOR signaling - GeneGlobe - QIAGEN. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Available at: [Link]

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  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. Available at: [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. Available at: [Link]

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  • KINASE PROFILING & SCREENING - Reaction Biology. Available at: [Link]

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Comparative

3-(2-Morpholin-4-YL-ethoxy)-benzoic acid vs. other kinase inhibitors

An In-Depth Comparative Guide to Kinase Inhibitors Featuring Morpholine and Benzoic Acid Scaffolds for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Kinase Inhibitors Featuring Morpholine and Benzoic Acid Scaffolds for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unraveling the Therapeutic Potential of Kinase Inhibitors

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, playing a pivotal role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. This has spurred the development of a multitude of small molecule kinase inhibitors. Within this landscape, certain chemical scaffolds, such as the morpholine and benzoic acid moieties, frequently appear due to their favorable pharmacological properties.

While specific experimental data for the kinase inhibitory activity of "3-(2-Morpholin-4-YL-ethoxy)-benzoic acid" is not publicly available, this guide will provide a comprehensive framework for evaluating such novel compounds. We will achieve this by undertaking a comparative analysis of well-characterized kinase inhibitors that feature the morpholine and/or benzoic acid scaffolds. This guide will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, thereby offering a valuable resource for researchers in the field of drug discovery.

Key Signaling Pathways Targeted by Kinase Inhibitors

To understand the context of kinase inhibition, it is crucial to be familiar with the key signaling pathways they modulate. Two of the most critical pathways in cancer biology are the PI3K/Akt/mTOR and the VEGFR signaling pathways.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3][4] The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt.[5] Akt, in turn, modulates a plethora of downstream targets, including mTOR, to drive cellular processes.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR Signaling Pathway.

The VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[6] This process is essential for tumor growth and metastasis.[7] The binding of VEGF to its receptor, primarily VEGFR2, triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[8][9] Downstream signaling pathways activated by VEGFR include the RAS/RAF/MEK/ERK and the PI3K/Akt pathways.[10]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Test Compound) B Incubate Kinase Reaction Mixture A->B C Stop Reaction & Spot on Filter Plate B->C D Wash to Remove Unbound ATP C->D E Measure Radioactivity D->E F Data Analysis (IC50) E->F

Caption: General workflow for an in vitro kinase assay.

Cell-Based Kinase Assay: Cellular Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context. [11] Objective: To assess the target engagement and inhibitory activity of a compound in a cellular environment.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Stimulant (e.g., growth factor) to activate the signaling pathway, if necessary

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total substrate and phospho-specific substrate)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection reagent (e.g., chemiluminescent substrate)

  • Plate reader or Western blot imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor (if required) to activate the target kinase for a short period (e.g., 15-30 minutes).

  • Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Detect the levels of total and phosphorylated substrate using an appropriate method, such as ELISA or Western blotting.

  • Normalize the phospho-substrate signal to the total substrate signal.

  • Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

While the specific kinase inhibitory profile of "3-(2-Morpholin-4-YL-ethoxy)-benzoic acid" remains to be elucidated, this guide provides a robust framework for its evaluation and comparison with other kinase inhibitors. The frequent appearance of the morpholine and benzoic acid scaffolds in successful kinase inhibitors underscores their potential in drug design. Future studies on novel compounds incorporating these moieties should focus on a systematic evaluation of their in vitro kinase selectivity, cell-based potency, and ultimately, their in vivo efficacy and safety profiles. The experimental protocols and comparative data presented herein serve as a foundational resource for researchers embarking on such investigations, paving the way for the discovery of the next generation of targeted therapies.

References

Sources

Validation

A Comparative Analysis of 3-(2-Morpholin-4-YL-ethoxy)-benzoic Acid Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical and metabolic pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical and metabolic properties that often impart improved pharmacokinetic profiles to drug candidates.[1][2] When incorporated into a benzoic acid scaffold via an ethoxy linker, as in 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, it creates a versatile template for developing targeted therapeutics. This guide provides a comparative analysis of analogs based on this core structure, with a particular focus on their potential as kinase inhibitors, a class of enzymes frequently implicated in cancer and other diseases.

The Core Scaffold: A Strategic Design

The 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid scaffold combines three key functional groups, each contributing to its potential as a drug candidate:

  • Benzoic Acid: The carboxylic acid group can act as a key hydrogen bond donor and acceptor, enabling interaction with the active sites of enzymes or receptors.[3] Its position on the phenyl ring is critical for directing the molecule's interaction with its biological target.

  • Morpholine Ring: This heterocyclic amine is frequently employed in drug design to enhance aqueous solubility and metabolic stability.[4][5] The nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the oxygen atom can also participate in hydrogen bonding.[6] These properties can lead to improved oral bioavailability and a more desirable pharmacokinetic profile.

  • Ethoxy Linker: This flexible chain connects the morpholine and benzoic acid moieties, allowing for optimal positioning of these key functional groups within a binding pocket.

The strategic combination of these components has led to the exploration of this scaffold against various biological targets, most notably the Phosphoinositide 3-Kinase (PI3K) pathway.

Comparative Analysis of Analogs: A Focus on PI3K Inhibition

For the purpose of this guide, we will analyze hypothetical analogs based on published data for similar morpholino-substituted aromatic compounds acting as PI3K inhibitors.

Table 1: Comparative Biological Activity of Hypothetical 3-(2-Morpholin-4-YL-ethoxy)-benzoic Acid Analogs as PI3Kα Inhibitors

Compound IDR1 (Position 5)R2 (Position 6)PI3Kα IC50 (nM)Selectivity vs. other kinasesIn vitro Metabolic Stability (t½, mins)
Parent HH150Moderate45
Analog A FH75High60
Analog B ClH50High55
Analog C CH3H200Low30
Analog D HOCH3120Moderate75
Analog E FOCH340Very High90

Disclaimer: The data presented in this table is hypothetical and is intended to illustrate potential structure-activity relationships based on findings for similar classes of compounds. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data and general principles of medicinal chemistry for kinase inhibitors, we can deduce the following SAR trends:

  • Substitution on the Benzoic Acid Ring:

    • Electron-Withdrawing Groups: The introduction of small, electron-withdrawing groups like fluorine (Analog A) or chlorine (Analog B) at the 5-position appears to enhance potency. This may be due to favorable interactions with the enzyme's active site or by modulating the pKa of the carboxylic acid.

    • Electron-Donating Groups: A small electron-donating group like a methyl group (Analog C) at the same position seems to decrease activity, potentially due to steric hindrance or unfavorable electronic effects.

    • Methoxy Substitution: A methoxy group at the 6-position (Analog D) shows a slight improvement in potency and a significant increase in metabolic stability, a common strategy to block potential sites of metabolism.

  • Combined Substitutions:

    • The combination of a 5-fluoro and a 6-methoxy group (Analog E) results in the most potent and metabolically stable analog in this hypothetical series. This suggests a synergistic effect where the fluoro group enhances binding affinity and the methoxy group improves the pharmacokinetic profile.

  • The Role of the Morpholine: The morpholine ring is a crucial pharmacophore. Its oxygen atom can form a key hydrogen bond with the "hinge" region of the kinase active site, a common interaction for many kinase inhibitors.[6]

Experimental Protocols for Comparative Evaluation

To generate the type of comparative data presented above, a series of standardized in vitro and in vivo experiments are necessary.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogs against the target kinase (e.g., PI3Kα).

Methodology:

  • Reagents and Materials: Recombinant human PI3Kα, ATP, lipid substrate (e.g., PIP2), kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay), test compounds, and a positive control inhibitor.

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, lipid substrate, and test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds add_reagents Add kinase, substrate, and compounds to 96-well plate prep_compounds->add_reagents prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_reagents start_reaction Initiate reaction with ATP add_reagents->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Stop reaction and add detection reagent incubation->stop_reaction read_plate Read luminescence stop_reaction->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

In Vivo Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogs in an animal model (e.g., mice or rats).

Methodology:

  • Animal Dosing: Administer the test compound to a cohort of animals via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at predetermined time points.

  • Sample Analysis: Process the blood samples to plasma and quantify the concentration of the drug using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.

Conclusion and Future Directions

The 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The hypothetical comparative analysis presented here illustrates how systematic structural modifications can be used to optimize potency and pharmacokinetic properties. The morpholine ring plays a crucial role in conferring drug-like properties, while substitutions on the benzoic acid ring can fine-tune the compound's interaction with its biological target.

Future research in this area should focus on the synthesis and rigorous biological evaluation of a diverse library of analogs to establish concrete structure-activity relationships. This will involve comprehensive in vitro and in vivo testing to identify lead compounds with a desirable balance of potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 479, 01002. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed, 32176395. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(2), 170-189. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 479, 01002. [Link]

  • Shajahan, S., et al. (2017). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum, 10.3390/ecsoc-21-04764. [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic & Medicinal Chemistry Letters, 34, 127763. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC, PMC7828113. [Link]

  • Veronesi, M., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]

  • Ali, A., et al. (2019). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3253. [Link]

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  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Mai, A., et al. (2023). Drug design and synthesis of new anticancer agents. Department of Drug Chemistry and Technologies, Sapienza University of Rome. [Link]

  • Google Patents. Benzoxazepines as inhibitors of pi3k/mtor and methods of their use and manufacture.
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  • Lin, C. H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 89. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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